molecular formula C12H10ClNO3 B166727 Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate CAS No. 127919-28-2

Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate

Cat. No.: B166727
CAS No.: 127919-28-2
M. Wt: 251.66 g/mol
InChI Key: XAZCYGPJBWGQBW-UHFFFAOYSA-N
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Description

Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate (CAS: 127919-28-2) is a heterocyclic compound featuring an oxazole core substituted with a 4-chlorophenyl group at position 5 and an ethyl ester moiety at position 3. It is synthesized via multi-step organic reactions, often involving cyclization and esterification processes .

Properties

IUPAC Name

ethyl 5-(4-chlorophenyl)-1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3/c1-2-16-12(15)10-11(17-7-14-10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAZCYGPJBWGQBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC=N1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20372317
Record name Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127919-28-2
Record name Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Optimization

The synthesis begins with the preparation of 4-chlorobenzoyl chloride, which reacts with ethyl oxalyl chloride in the presence of a base (e.g., triethylamine) to form a mixed anhydride intermediate. Subsequent cyclization with ammonium acetate or substituted amines generates the oxazole ring.

Key Steps :

  • Acylation : 4-Chlorobenzaldehyde is oxidized to 4-chlorobenzoic acid, followed by treatment with thionyl chloride to yield 4-chlorobenzoyl chloride.

  • Mixed Anhydride Formation : Reaction with ethyl oxalyl chloride produces an intermediate susceptible to nucleophilic attack.

  • Cyclization : Ammonia or primary amines induce ring closure, forming the oxazole core.

Optimization Parameters :

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) maximizes solubility of intermediates.

  • Temperature : Cyclization proceeds optimally at 60–80°C, avoiding side reactions like over-oxidation.

  • Catalyst : Catalytic dimethylformamide (DMF) accelerates acyl chloride formation.

Representative Protocol :

StepReagents/ConditionsYield
14-Chlorobenzaldehyde, oxalyl chloride, DCM, 0°C → rt85%
2Ethyl glycinate, NaH, THF, 60°C, 6 hrs78%
3Hydrolysis (NaOH/EtOH), acidification82%

This method achieves an overall yield of 82% with high purity, confirmed by ¹H-NMR (δ 7.2–7.5 ppm for aromatic protons; δ 8.1–8.3 ppm for oxazole protons).

Copper-Catalyzed Oxidative Coupling

A novel method reported in patent literature employs monovalent copper salts (e.g., CuI) to catalyze the coupling of aromatic aldehydes with ethyl glyoxylate, forming the oxazole ring via a one-pot oxidative process. This approach is atom-economical and avoids hazardous reagents.

Reaction Conditions and Substrate Scope

The reaction occurs under inert atmosphere (N₂ or Ar) using:

  • Catalyst : CuI (5 mol%)

  • Additive : Organic amines (e.g., 1,10-phenanthroline) enhance catalytic activity.

  • Solvent : Acetonitrile or DMF at 80–100°C for 12–24 hrs.

Advantages :

  • Broad Substrate Compatibility : Tolerates electron-withdrawing (e.g., -NO₂) and donating (-OMe) groups on the benzaldehyde.

  • Selectivity : Produces oxazole-4-carboxylates exclusively, avoiding regioisomeric byproducts.

Data Table :

Aromatic AldehydeCatalystAdditiveYield
4-ChlorobenzaldehydeCuI1,10-Phenanthroline76%
4-NitrobenzaldehydeCuBrPyridine68%
4-MethoxybenzaldehydeCuClBipyridine72%

Comparative Analysis of Methods

ParameterAcid Chloride MethodCopper-Catalyzed Method
Yield82%76%
SelectivityHigh (single isomer)High (no byproducts)
Atom EconomyModerateHigh
ScalabilitySuitable for industrial scaleRequires optimization
CostHigher (multiple steps)Lower (one-pot)

The copper-catalyzed method excels in sustainability but requires precise control of oxygen levels. The acid chloride route remains preferred for high-throughput synthesis.

Industrial Production and Scale-Up Challenges

Continuous Flow Reactors

Modern facilities employ continuous flow systems to enhance safety and yield:

  • Residence Time : 10–15 minutes at 100°C.

  • Throughput : 1–5 kg/hr with >95% conversion.

Purification Techniques

  • Crystallization : Ethanol/water mixtures yield >99% pure product.

  • Chromatography : Reserved for pharmaceutical-grade material.

Chemical Reactions Analysis

Oxidation Reactions

The ethyl ester group and oxazole ring undergo oxidation under controlled conditions:

Oxazole Ring Oxidation
Treatment with KMnO₄ in acidic media converts the oxazole to a pyridine derivative via ring expansion. For example:

OxazoleKMnO4/H2SO4Pyridine 3 carboxylate(Yield 68 72 )[1][6]\text{Oxazole}\xrightarrow{\text{KMnO}_4/\text{H}_2\text{SO}_4}\text{Pyridine 3 carboxylate}\quad (\text{Yield 68 72 })\quad[1][6]

Ester Oxidation
Strong oxidizing agents like CrO₃ selectively oxidize the ester to a carboxylic acid:

R COOEtCrO3/H2OR COOH(Yield 85 90 )[3][6]\text{R COOEt}\xrightarrow{\text{CrO}_3/\text{H}_2\text{O}}\text{R COOH}\quad (\text{Yield 85 90 })\quad[3][6]

Nucleophilic Substitution Reactions

The 4-chlorophenyl group participates in SNAr reactions due to its electron-deficient aromatic ring:

NucleophileConditionsProductYieldSource
NH₃ (excess)EtOH, 80°C, 6 hrs4-Aminophenyl derivative74%
NaOMeTHF, reflux, 12 hrs4-Methoxyphenyl derivative65%

Reactivity is enhanced by the electron-withdrawing effect of the oxazole ring, which polarizes the C–Cl bond .

Hydrolysis Reactions

The ester moiety undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis
Concentrated HCl (6M) at reflux yields the carboxylic acid:

R COOEtHClR COOH(Yield 88 )[3][6]\text{R COOEt}\xrightarrow{\text{HCl}}\text{R COOH}\quad (\text{Yield 88 })\quad[3][6]

Basic Hydrolysis
NaOH (2M) in aqueous ethanol produces the sodium carboxylate:

R COOEtNaOHR COO Na (Yield 92 )[6][10]\text{R COOEt}\xrightarrow{\text{NaOH}}\text{R COO Na }\quad (\text{Yield 92 })\quad[6][10]

Functionalization at the Oxazole C2 Position

The C2 hydrogen is susceptible to electrophilic substitution (e.g., bromination):

ReagentConditionsProductYieldSource
Br₂ (1 equiv)DCM, 0°C, 2 hrs2-Bromo derivative78%

The reaction proceeds via a bromonium ion intermediate, stabilized by the oxazole’s aromaticity .

Cross-Coupling Reactions

The compound participates in Suzuki–Miyaura coupling with arylboronic acids:

Boronic AcidCatalystConditionsProductYieldSource
PhB(OH)₂Pd(PPh₃)₄DME, 80°C, 12 hrs5-(4-Chlorophenyl)-2-phenyloxazole-4-carboxylate70%

This reaction enables diversification of the oxazole scaffold for pharmaceutical applications .

Reduction Reactions

Selective reduction of the oxazole ring is achieved using H₂/Pd-C :

OxazoleH2/Pd COxazoline(Yield 60 )[3][9]\text{Oxazole}\xrightarrow{\text{H}_2/\text{Pd C}}\text{Oxazoline}\quad (\text{Yield 60 })\quad[3][9]

Further reduction with LiAlH₄ converts the ester to a primary alcohol:

R COOEtLiAlH4R CH OH(Yield 75 )[6][8]\text{R COOEt}\xrightarrow{\text{LiAlH}_4}\text{R CH OH}\quad (\text{Yield 75 })\quad[6][8]

Scientific Research Applications

Pharmacological Applications

1.1 Antimicrobial Properties

Recent studies have demonstrated the antimicrobial potential of Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate against a range of microorganisms. It has been tested against:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa
  • Candida albicans

In these studies, the compound exhibited significant antibacterial and antifungal activities, with reference drugs such as ampicillin and fluconazole used for comparison. The structure-activity relationship (SAR) indicates that modifications to the oxazole ring can enhance its biological efficacy .

1.2 Hypolipidemic Activity

Further research has explored the compound's potential as a hypolipidemic agent. In animal models, derivatives of this compound have shown promise in reducing serum cholesterol and triglyceride levels. Specifically, certain derivatives were found to be more effective than traditional hypolipidemic agents like clofibrate .

Materials Science and Optoelectronics

2.1 Organic Light-Emitting Diodes (OLEDs)

This compound is utilized in the development of organic light-emitting diodes (OLEDs). Its properties contribute to the efficiency and stability of OLED materials, which are crucial for applications in displays and lighting technologies. The compound's ability to form stable films makes it suitable for incorporation into electronic devices .

Synthesis and Chemical Modifications

The synthesis of this compound can be achieved through various methods, including flow synthesis techniques that enhance safety and yield compared to traditional batch processes . Understanding the synthetic pathways allows researchers to modify the compound for improved biological properties or to create new derivatives.

Mechanism of Action

The mechanism of action of ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate pathways involved in cell signaling, leading to its observed biological effects .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₁₂H₁₀ClNO₃
  • Molecular Weight : 251.67 g/mol
  • Purity : Available commercially at 98% purity .
  • Safety : Classified as harmful by inhalation, skin contact, and ingestion, necessitating strict handling protocols .

These features make it a scaffold for developing enzyme inhibitors and bioactive molecules.

Comparison with Similar Compounds

Structural Analogs with Substituent Variations

a) Ethyl 5-(2,3-Dichlorophenyl)oxazole-4-carboxylate (CAS: N/A)

  • Structural Difference : Substitution at the phenyl ring with 2,3-dichloro instead of 4-chloro.
  • Synthesis : Similar pathways to the parent compound but requiring regioselective halogenation.

b) Ethyl 5-(4-Hydroxyphenyl)oxazole-4-carboxylate (CAS: 391248-24-1)

  • Structural Difference : Hydroxyl group replaces the chlorine at the para position.
  • Impact : Introduces polarity, enhancing aqueous solubility but reducing lipophilicity. This substitution is critical for modulating pharmacokinetic properties .

c) Ethyl 5-(3-Chlorophenyl)oxazole-2-carboxylate (CAS: 400715-69-7)

  • Structural Difference : Chlorine at the meta position of the phenyl ring and carboxylate at oxazole position 2.
  • Impact : Altered spatial arrangement may reduce steric hindrance, improving interaction with target proteins .

Heterocycle Variations

a) Ethyl 5-(4-Chlorophenyl)-[1,2,4]oxadiazole-3-carboxylate (CAS: 40019-35-0)

  • Structural Difference : Replacement of oxazole with oxadiazole , a more electron-deficient heterocycle.
  • Impact : Increased metabolic stability and resistance to hydrolysis, making it suitable for prolonged biological activity .
  • Application : Explored in agrochemical and pharmaceutical research for its rigid structure.

b) Ethyl 2-[5-(4-Chlorophenyl)-2-methyl-1H-Imidazole-4-yl] Acetate

  • Structural Difference : Imidazole ring instead of oxazole, with a methyl group at position 2.
  • Impact: Imidazole’s basic nitrogen enhances hydrogen-bonding capacity, improving interactions with sirtuin enzymes. This compound showed potent inhibition of nuclear sirtuins in non-small cell lung cancer (NSCLC) cell lines .

Biological Activity

Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate is a compound of significant interest due to its diverse biological activities. This article outlines its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

This compound is characterized by its oxazole ring structure, which contributes to its biological activity. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, making it versatile in synthetic chemistry.

Common Reactions

Reaction TypeDescriptionCommon Reagents
Oxidation Converts to oxazole-4-carboxylic acidsKMnO₄, CrO₃
Reduction Forms oxazoline derivativesLiAlH₄, NaBH₄
Substitution Halogenation at the phenyl groupN-bromosuccinimide (NBS), N-chlorosuccinimide (NCS)

The biological activity of this compound primarily stems from its interaction with specific molecular targets such as enzymes and receptors. The compound has been shown to:

  • Inhibit certain enzymes by binding to their active sites.
  • Modulate receptor activity, influencing cell signaling pathways.
  • Affect cellular processes such as proliferation and differentiation through pathways like MAPK/ERK.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been evaluated against various microbial strains, demonstrating effective inhibition.

Microbial StrainMinimum Inhibitory Concentration (MIC)
Candida albicans 1.6 µg/ml
Candida tropicalis 3.2 µg/ml
Aspergillus niger 1.6 µg/ml

These results suggest that the compound could serve as a potential candidate for developing antifungal agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies show that it can induce apoptosis in cancer cells through modulation of various signaling pathways. For instance, it affects the expression of genes involved in cell cycle regulation and apoptosis.

Case Studies

  • Cytotoxicity and Antiviral Assays
    A study assessed the cytotoxicity of several oxazole derivatives in human cell lines, indicating that this compound exhibited moderate toxicity with a CC₅₀ value greater than 100 µM. This suggests a favorable safety profile for further development as an antiviral agent against HIV .
  • Enzyme Interaction Studies
    In vitro studies demonstrated that the compound inhibits specific enzymes involved in metabolic pathways, leading to decreased cell proliferation rates in cancer models. The IC₅₀ values for enzyme inhibition ranged from 0.05-0.50 µM, indicating potent activity .

Q & A

Q. What are the common synthetic routes for Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate, and how are key intermediates optimized?

The compound is typically synthesized via multicomponent reactions or stepwise functionalization. A validated approach involves:

  • Esterification and cyclization : Reacting 4-chlorobenzaldehyde derivatives with ethyl glycinate or similar precursors to form the oxazole core .
  • Sulfonylation/coupling : Introducing substituents via reactions with sulfonyl chlorides or halides (e.g., 4-chlorophenylsulfonyl chloride) under basic conditions .
  • Optimization : Yield improvements (70–85%) are achieved by controlling reaction temperature (60–80°C), solvent polarity (DMF or THF), and catalyst use (e.g., NaH) .

Q. Which spectroscopic and crystallographic methods are optimal for characterizing this compound?

  • Spectroscopy :
  • ¹H/¹³C-NMR : Assigns substituent positions (e.g., 4-chlorophenyl protons resonate at δ 7.2–7.5 ppm; oxazole protons at δ 8.1–8.3 ppm) .
  • IR : Confirms ester C=O stretches (~1700 cm⁻¹) and oxazole ring vibrations (~1600 cm⁻¹) .
    • Crystallography :
  • X-ray diffraction : Resolves molecular geometry using SHELX (e.g., SHELXL for refinement) . Bond lengths (e.g., C=O: 1.21 Å, C-Cl: 1.74 Å) and angles are validated via WinGX/ORTEP .

Q. What are the compound’s key physicochemical properties relevant to solubility and stability?

  • LogP : ~3.2 (predicted), indicating moderate hydrophobicity suitable for organic-phase reactions.
  • Thermal stability : Decomposes above 200°C (DSC/TGA data).
  • Solubility : Poor in water; soluble in DMSO, DMF, and dichloromethane .

Advanced Research Questions

Q. How does the 4-chlorophenyl substituent influence electronic structure and reactivity?

  • Electron-withdrawing effect : The Cl group reduces electron density on the oxazole ring, enhancing electrophilic substitution at the 2-position (Hammett σₚ value: +0.23) .
  • Reactivity : Stabilizes transition states in nucleophilic acyl substitutions (e.g., ester hydrolysis to carboxylic acid derivatives) .
  • Computational validation : DFT studies (B3LYP/6-31G*) show decreased HOMO-LUMO gap (4.8 eV) compared to non-halogenated analogs .

Q. What strategies resolve crystallographic data contradictions during structure refinement?

  • Disordered atoms : Use PART and SUMP instructions in SHELXL to model split positions .
  • Twinned crystals : Apply TWIN/BASF commands for non-merohedral twinning .
  • Validation tools : Check R-factor convergence (<5% discrepancy) and ADP (anisotropic displacement parameters) via PLATON .

Q. What is the compound’s role in synthesizing bioactive heterocyclic derivatives?

  • Antimicrobial agents : Coupling with thiazole or pyrimidine moieties via Suzuki-Miyaura cross-coupling (Pd(PPh₃)₄ catalyst) yields derivatives with MIC values of 2–8 µg/mL against S. aureus .
  • Anticancer scaffolds : Functionalizing the ester group to amides (e.g., with piperazine) enhances cytotoxicity (IC₅₀: 12 µM in HeLa cells) .

Q. How can computational methods predict biological activity based on structural analogs?

  • Molecular docking : Glide SP mode (Schrödinger) predicts binding to E. coli dihydrofolate reductase (docking score: −9.2 kcal/mol) .
  • QSAR models : Use ClogP and polar surface area (PSA) to optimize bioavailability (e.g., PSA <90 Ų for blood-brain barrier penetration) .

Methodological Guidelines

  • Synthetic Protocol :

    StepReagents/ConditionsYield
    14-Chlorobenzaldehyde, ethyl glycinate, DMF, 80°C75%
    24-Chlorophenylsulfonyl chloride, NaH, THF, 60°C82%
    3Hydrolysis (NaOH/EtOH), acidification85%
  • Crystallographic Data :

    ParameterValue
    Space groupP2₁/c
    Bond length (C-Cl)1.74 Å
    Bond angle (C-O-C)117.5°

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate
Reactant of Route 2
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Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate

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